molecular formula C12H19ClFN5 B12215185 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12215185
M. Wt: 287.76 g/mol
InChI Key: QYEPRAZQQWLSEZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Alkylation: The ethyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Research: It is investigated for its potential use in drug development and formulation.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 5-fluoro-1-propylpyrazole
  • N-methylpyrazole

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and propyl groups, along with the fluorine atom, contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-6-17-7-5-11(16-17)14-8-10-9-15-18(4-2)12(10)13;/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,16);1H

InChI Key

QYEPRAZQQWLSEZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2)CC)F.Cl

Origin of Product

United States

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